![molecular formula C16H15BrN2O3 B14294857 N-[(4-Bromophenyl)carbamoyl]phenylalanine CAS No. 113402-16-7](/img/structure/B14294857.png)
N-[(4-Bromophenyl)carbamoyl]phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Bromophenyl)carbamoyl]phenylalanine is an organic compound that features a brominated phenyl group attached to a carbamoyl group, which is further connected to the amino acid phenylalanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Bromophenyl)carbamoyl]phenylalanine typically involves the reaction of 4-bromophenyl isocyanate with phenylalanine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Bromophenyl)carbamoyl]phenylalanine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other substituted derivatives.
Aplicaciones Científicas De Investigación
N-[(4-Bromophenyl)carbamoyl]phenylalanine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(4-Bromophenyl)carbamoyl]phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group can enhance binding affinity, while the carbamoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylalanine: The parent amino acid without the brominated phenyl and carbamoyl groups.
4-Bromophenylalanine: Similar structure but lacks the carbamoyl group.
N-Phenylcarbamoylphenylalanine: Similar structure but lacks the bromine atom.
Uniqueness
N-[(4-Bromophenyl)carbamoyl]phenylalanine is unique due to the presence of both the brominated phenyl group and the carbamoyl group. This combination enhances its chemical reactivity and binding affinity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
113402-16-7 |
|---|---|
Fórmula molecular |
C16H15BrN2O3 |
Peso molecular |
363.21 g/mol |
Nombre IUPAC |
2-[(4-bromophenyl)carbamoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H15BrN2O3/c17-12-6-8-13(9-7-12)18-16(22)19-14(15(20)21)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,20,21)(H2,18,19,22) |
Clave InChI |
ZCVLAKQKEWQJAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



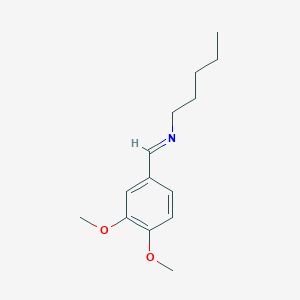
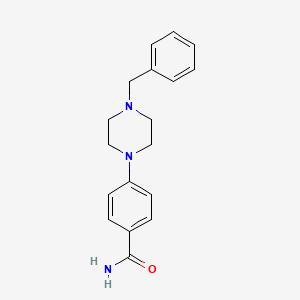
![tert-Butyl(dimethyl)[(3-methylpent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14294786.png)
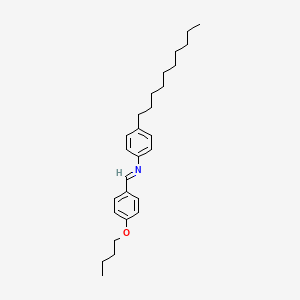

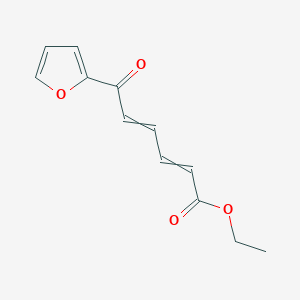
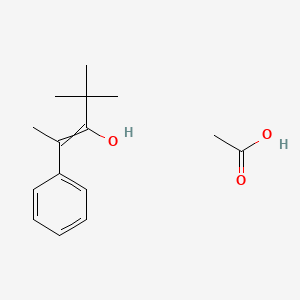
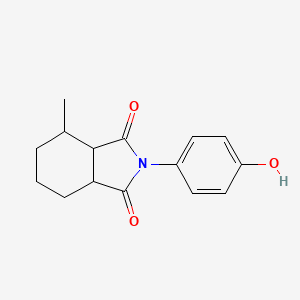
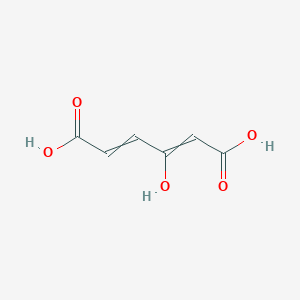
![2-Amino-3-[(E)-(prop-2-en-1-ylidene)amino]but-2-enedinitrile](/img/structure/B14294821.png)
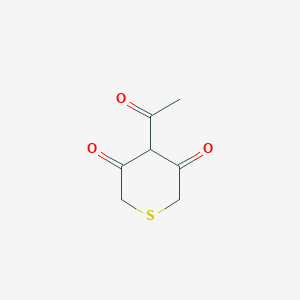
phosphanium bromide](/img/structure/B14294841.png)
![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol](/img/structure/B14294848.png)
